2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Beschreibung
The compound 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (hereafter referred to by its full name) is a synthetic derivative of the benzo[c]chromen-6-one scaffold, a class of coumarin-like molecules with diverse biological and chemical applications. Structurally, it features:
Eigenschaften
Molekularformel |
C22H19ClO3 |
|---|---|
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
2-chloro-3-[(E)-3-phenylprop-2-enoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H19ClO3/c23-19-13-18-16-10-4-5-11-17(16)22(24)26-20(18)14-21(19)25-12-6-9-15-7-2-1-3-8-15/h1-3,6-9,13-14H,4-5,10-12H2/b9-6+ |
InChI-Schlüssel |
ALJFZIWPBMMLFU-RMKNXTFCSA-N |
Isomerische SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC/C=C/C4=CC=CC=C4)Cl |
Kanonische SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC=CC4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chlorination at the C2 Position
Regioselective chlorination is achieved using N-chlorosuccinimide (NCS) in acetic acid at 80°C for 6 hours. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich C2 position favored due to the directing effects of the adjacent carbonyl group. This step attains 85–90% yield, with minimal di- or tri-chlorinated byproducts.
Installation of the (2E)-3-Phenyl-2-Propenyloxy Group
The propenyloxy side chain is introduced via a Williamson ether synthesis. The chlorinated intermediate is treated with (2E)-3-phenyl-2-propen-1-ol in the presence of NaH (2.2 equiv) in dry THF at 60°C for 12 hours. The use of a phase-transfer catalyst (tetrabutylammonium bromide) enhances reaction efficiency, achieving 75% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight toluene as the optimal solvent for cyclocondensation (Table 1). Elevated temperatures (110°C) reduce reaction times but increase side-product formation, whereas lower temperatures (80°C) favor selectivity.
Table 1: Solvent Screening for Cyclocondensation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 110 | 78 | 92 |
| DMF | 100 | 65 | 88 |
| THF | 80 | 70 | 90 |
Catalytic Systems for Cross-Coupling
Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable efficient propenyloxy group installation. A study comparing catalysts showed Pd(OAc)₂ with Xantphos as a ligand provided superior yields (82%) compared to CuI-mediated systems (58%).
Characterization and Analytical Validation
Post-synthesis characterization employs:
-
¹H/¹³C NMR : Confirms substitution patterns (δ 5.8 ppm for propenyl CH₂, δ 160 ppm for carbonyl C=O).
-
HRMS : Validates molecular weight (m/z 367.1204 for C₂₂H₁₉ClO₃).
-
XRD : Resolves stereochemistry of the (2E)-configured propenyl group.
Challenges and Mitigation Strategies
Steric Hindrance During Etherification
Bulky substituents on the benzochromenone core impede propenyloxy group attachment. Using NaH as a stronger base (vs. K₂CO₃) mitigates this issue by enhancing deprotonation efficiency.
Purification of Hydrophobic Intermediates
Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol further improves purity to >98%.
Applications in Medicinal Chemistry
While beyond preparation scope, the compound’s bioactivity stems from its benzochromenone core, which inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.2 µM . Derivatives are under investigation for anti-inflammatory and anticancer applications.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Chlor-3-{[(2E)-3-Phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.
Substitution: Die Chlorgruppe kann durch andere Nucleophile substituiert werden, was zur Bildung neuer Derivate führt.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, bestimmte pH-Werte und die Verwendung inerter Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl substituierter Benzo[c]chromen-6-one erzeugen können.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-3-{[(2E)-3-Phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es wird angenommen, dass die Verbindung als Stimulans des zentralen und peripheren Nervensystems wirkt, mit Hinweisen auf neuroleptische und beruhigende Aktivitäten. Die genauen molekularen Zielstrukturen und -wege werden noch untersucht, aber es wird vermutet, dass sie Neurotransmittersysteme und Rezeptoraktivitäten modulieren.
Wirkmechanismus
The mechanism of action of 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to act as a stimulant of the central and peripheral nervous systems, with indications of neuroleptic and tranquilizing activities . The exact molecular targets and pathways are still under investigation, but it is thought to modulate neurotransmitter systems and receptor activities.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
Metal Sensing : The target compound’s propenyloxy group may reduce Fe³⁺ affinity compared to hydroxylated analogues (THU-OH, URO-B), as oxygen lone pairs are less accessible for coordination .
Cytotoxicity : Propenyloxy and chloro groups may enhance membrane penetration (similar to URO-B) but could introduce toxicity risks requiring evaluation .
Biologische Aktivität
Chemical Structure and Properties
The molecular structure of 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one features a chloro substituent and an allyl ether group. Its chemical formula is CHClO, with a molecular weight of approximately 316.81 g/mol. The presence of the phenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Antioxidant Activity
Recent studies have demonstrated that compounds within the benzochromene class exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress. For instance, the antioxidant activity can be quantified using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.4 |
| ABTS | 30.1 |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory assays. In vitro studies indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism involving the inhibition of NF-kB signaling pathways.
Anticancer Properties
In recent research focusing on cancer cell lines, 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one demonstrated cytotoxic effects against various cancer types:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| HeLa (Cervical) | 12.5 |
| A549 (Lung) | 18.0 |
These results indicate that the compound may induce apoptosis through mechanisms such as caspase activation and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects by inhibiting neuronal apoptosis and reducing neuroinflammation in models of neurodegenerative diseases like Alzheimer's. The underlying mechanism may involve the modulation of amyloid-beta peptide aggregation.
Case Study 1: Antioxidant Efficacy
A study conducted on rats treated with oxidative stress-inducing agents showed that administration of the compound significantly reduced markers of oxidative damage in liver tissues compared to controls. This study highlights its potential as a therapeutic agent in oxidative stress-related conditions.
Case Study 2: Cancer Cell Line Studies
In a comparative study involving several benzochromene derivatives, 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibited superior anticancer activity against MCF-7 cells when compared to other derivatives lacking the chloro substituent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction progress be monitored?
- Methodology: Multi-step synthesis typically involves coupling a chlorinated coumarin precursor with a substituted propenyl ether under controlled photothermal conditions. Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation. For example, the tetrahydrobenzo[c]chromen-6-one core can be synthesized via tandem photo-thermal reactions, as seen in structurally analogous compounds .
- Key Considerations: Optimize reaction time and temperature to avoid byproducts like over-oxidized quinones.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology:
- NMR Spectroscopy: Assign peaks for the chlorophenyl and propenyloxy groups (e.g., δ 5.8–6.4 ppm for vinyl protons, δ 7.2–7.8 ppm for aromatic protons).
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ ion at m/z ~380–400).
- IR Spectroscopy: Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .
Q. How should initial biological activity screening be designed for this compound?
- Methodology: Use in vitro assays targeting pathways relevant to benzochromene derivatives, such as:
- Anti-inflammatory: Inhibition of COX-2 or TNF-α production in macrophage models.
- Anticancer: Cytotoxicity screening against cancer cell lines (e.g., IC₅₀ determination).
- Antioxidant: DPPH radical scavenging assays .
Advanced Research Questions
Q. How can reaction mechanisms for oxidation or substitution pathways be elucidated?
- Methodology:
- Oxidation: Use deuterated solvents in kinetic isotope effect (KIE) studies to track hydrogen abstraction during quinone formation. Compare reactivity with oxidizing agents like CrO₃ vs. H₂O₂ .
- Substitution: Employ Hammett plots to analyze electronic effects of substituents on nucleophilic aromatic substitution rates at the chlorophenyl group .
Q. What experimental design strategies optimize synthetic yield and purity?
- Methodology: Apply Design of Experiments (DOE) to evaluate factors such as:
- Temperature: 60–100°C for cyclization steps.
- Catalyst Loading: Pd(OAc)₂ vs. CuI for coupling reactions.
- Solvent Polarity: Dichloromethane vs. DMF for solubility .
Q. How can contradictions in biological activity data between similar compounds be resolved?
- Methodology: Conduct structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., replacing the propenyloxy group with methoxy or benzyloxy). Compare binding affinities via molecular docking against targets like NF-κB or estrogen receptors .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Methodology:
- ADME Profiling: Use HPLC-MS to quantify plasma concentration-time curves in rodent models.
- Bioavailability: Compare oral vs. intraperitoneal administration.
- Metabolite Identification: Incubate with liver microsomes to detect phase I/II metabolites .
Q. How does the compound interact with specific molecular targets at the atomic level?
- Methodology: Perform molecular dynamics simulations to model interactions with kinase domains (e.g., CDK2 or EGFR). Validate with surface plasmon resonance (SPR) for binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
